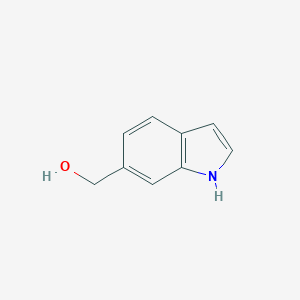

(1H-indol-6-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indol-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMZOPANDOHWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378473 | |

| Record name | 6-Hydroxymethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-26-9 | |

| Record name | 6-Hydroxymethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1H-indol-6-yl)methanol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

(1H-indol-6-yl)methanol , a key heterocyclic building block, is gaining attention in the field of medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its emerging role as a precursor in the development of novel therapeutics, particularly in the realm of cancer research.

Chemical Structure and Properties

This compound, also known as 6-(hydroxymethyl)-1H-indole, possesses a bicyclic structure consisting of a fused benzene and pyrrole ring, with a hydroxymethyl group substituted at the 6-position of the indole ring.

Chemical Identifiers:

-

CAS Number: 1075-26-9

-

Molecular Formula: C₉H₉NO

-

Molecular Weight: 147.17 g/mol

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 147.17 g/mol | Chemable[1] |

| Molecular Formula | C₉H₉NO | Chemable[1] |

| Boiling Point | N/A | Chemable[1] |

| Melting Point | N/A | Chemable[1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data |

| ¹H NMR | Data not available in cited literature. |

| ¹³C NMR | Data not available in cited literature. |

| IR Spectrum | Data not available in cited literature. |

| Mass Spectrum | Data not available in cited literature. |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a suitable 6-substituted indole precursor, such as indole-6-carboxaldehyde or a derivative of indole-6-carboxylic acid. Common reducing agents for such transformations include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Indole-6-carboxaldehyde

This protocol describes a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

-

Indole-6-carboxaldehyde

-

Methanol (or another suitable alcohol solvent)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1 M, for quenching)

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve indole-6-carboxaldehyde (1.0 equivalent) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution.

-

Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Biological Activity and Applications in Drug Development

The indole nucleus is a cornerstone in the development of numerous pharmaceuticals due to its ability to interact with a wide range of biological targets. While this compound itself has not been extensively studied for its direct biological activity, it serves as a crucial starting material for the synthesis of more complex and potent molecules.

A significant application of this compound is in the development of anticancer agents. A recent study detailed the synthesis of a series of (1H-indol-6-yl)methyl benzoate analogs, which were evaluated as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS).[2] Targeting OXPHOS in cancer metabolism is a promising therapeutic strategy, offering an alternative to the more commonly targeted glycolysis pathway.[2]

In this research, this compound was used as the core scaffold, which was then esterified with various benzoic acid derivatives to create a library of compounds. These compounds were screened against several mammalian cancerous and non-cancerous cell lines. The results identified several potent hits with strong activity under OXPHOS-dependent conditions, highlighting the potential of the 6-indolyl ester framework in developing novel anticancer agents.[2] One standout compound demonstrated a high OXPHOS inhibition index and significant selectivity against a pancreatic cancer cell line.[2]

This research underscores the importance of this compound as a versatile and valuable building block in medicinal chemistry. Its readily modifiable hydroxymethyl group allows for the straightforward synthesis of diverse compound libraries, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds in the drug discovery pipeline. Further investigation into derivatives of this compound is warranted to explore their full therapeutic potential against a range of diseases.

References

The Multifaceted Biological Activities of (1H-indol-6-yl)methanol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents.[1][2][3][4] Among the vast array of indole derivatives, analogs of (1H-indol-6-yl)methanol have emerged as a promising class of compounds with diverse and potent biological activities, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these analogs, presenting key data in a structured format to facilitate research and development efforts.

Anticancer Activity: A Primary Therapeutic Focus

A significant body of research highlights the anticancer potential of this compound analogs, demonstrating their efficacy against a range of cancer cell lines, including those of the breast, lung, prostate, and pancreas.[5][6][7][8][9] The therapeutic effects of these compounds are often attributed to their ability to modulate multiple signaling pathways and cellular processes critical for cancer cell proliferation and survival.

Dual Inhibition of EGFR and SRC Kinases

Recent studies have shown that the synergistic action of c-SRC and EGFR kinases can lead to a more aggressive cancer phenotype.[5] This has spurred the development of dual inhibitors. Certain novel this compound analogs have been synthesized and identified as potent dual inhibitors of both EGFR and SRC kinases.[5]

Table 1: Kinase Inhibitory Activity of Representative this compound Analogs

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 16 | EGFR | 1.026 | [5] |

| Compound 16 | SRC | 0.002 | [5] |

| Osimertinib (Ref.) | EGFR | Potent | [5] |

| Dasatinib (Ref.) | SRC | Potent | [5] |

These compounds have shown promising cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells.[5] The mechanism of action for the most active compounds involves the induction of apoptosis, as evidenced by increased levels of caspase-3, caspase-8, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[5]

Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS)

Targeting cancer metabolism, specifically oxidative phosphorylation (OXPHOS), presents an alternative therapeutic strategy to conventional glycolytic inhibition.[6][7] A series of 6-indolyl ester derivatives based on the this compound scaffold have been synthesized and evaluated as potential OXPHOS inhibitors.[6][7]

Screening against a panel of mammalian cancerous and noncancerous cell lines has identified several hits with potent activity under OXPHOS-dependent conditions.[6][7] Notably, some compounds have demonstrated a high OXPHOS inhibition index and selectivity against pancreatic cancer cell lines.[7]

Table 2: Cytotoxicity of OXPHOS-Inhibiting (1H-indol-6-yl)methyl Benzoate Analogs

| Compound | Cell Line | IC50 (µM) | Conditions | Reference |

| Compound 28 | MiaPaCa-2 | <5 | OXPHOS-dependent | [7] |

| Active Compounds | Pancreatic Cancer Cells | <5 | Rapid Assay | [6][9] |

Disruption of Tubulin Polymerization

The microtubule network is a validated target for anticancer drugs. Certain 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been shown to exhibit potent antiproliferative activity by disrupting tubulin polymerization.[10] These compounds induce cell cycle arrest and apoptosis in cancer cells.[10]

Table 3: Antiproliferative Activity of a Tubulin Polymerization Inhibitor Analog

| Compound | Cell Line | IC50 (µM) | Reference |

| 3g | MCF-7 (Breast) | 2.94 ± 0.56 | [10] |

| 3g | MDA-MB-231 (Breast) | 1.61 ± 0.004 | [10] |

| 3g | A549 (Lung) | 6.30 ± 0.30 | [10] |

| 3g | HeLa (Cervical) | 6.10 ± 0.31 | [10] |

| 3g | A375 (Melanoma) | 0.57 ± 0.01 | [10] |

| 3g | B16-F10 (Melanoma) | 1.69 ± 0.41 | [10] |

Inhibition of Bcl-2

The anti-apoptotic protein Bcl-2 is another key target in cancer therapy.[11] Indole-based compounds have been designed and synthesized to act as Bcl-2 inhibitors, demonstrating potent activity at sub-micromolar concentrations against various cancer cell lines.[11] The most promising of these compounds induce apoptosis and cell cycle arrest, with a favorable safety profile in normal cells.[11]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves multi-step procedures. A general approach is outlined below:

-

Preparation of the Indole Scaffold : Starting from commercially available indole derivatives, functional groups are introduced or modified at various positions of the indole ring. For instance, 1-methyl-1H-indole-6-carboxylate can be synthesized from the corresponding indole-6-carboxylate by methylation using methyl iodide in the presence of a base like potassium hydroxide.[12]

-

Formation of Key Intermediates : The carboxylate group can be converted to a carbohydrazide by reacting with hydrazine hydrate.[12] This intermediate serves as a versatile precursor for further modifications.

-

Derivatization : The carbohydrazide can be cyclized to form oxadiazoles or reacted with various electrophiles to introduce diverse side chains. For example, reaction with substituted phenacyl bromides can yield thioether-linked derivatives.[12]

-

Final Product Synthesis : The final analogs are often purified by recrystallization or column chromatography. The structures are confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[12][13]

In Vitro Anticancer Activity Assays

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture : Human cancer cell lines (e.g., MCF-7, A549, DU-145) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5][8]

-

Compound Treatment : Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).[5][9]

-

MTT Assay : After the incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

-

Data Analysis : The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 values (the concentration of the compound that inhibits cell growth by 50%) are then calculated.[8]

Kinase Inhibition Assay

In vitro enzyme assays are used to determine the inhibitory activities of the compounds against specific kinases like EGFR and SRC.[5] These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The IC50 values are determined from the dose-response curves.

Apoptosis Assays

The induction of apoptosis can be assessed by various methods:

-

Caspase Activity : The levels of key apoptosis-related proteins such as caspase-3, caspase-8, Bax, and Bcl-2 are measured using ELISA or Western blotting techniques.[5]

-

Annexin V-FITC/PI Staining : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanisms of apoptosis induction by this compound analogs.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

A Comprehensive Technical Guide to (1H-indol-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1H-indol-6-yl)methanol, a key heterocyclic compound. This document details its chemical identity, physical properties, a robust synthesis protocol, and its emerging role as a modulator of mitochondrial bioenergetics.

Chemical Identity and Physical Properties

This compound, also known as 6-hydroxymethylindole, is a derivative of indole, a ubiquitous scaffold in biologically active compounds. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1075-26-9 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-(Hydroxymethyl)-1H-indole, Indole-6-methanol | [2] |

| Physical Form | Solid | [1] |

| Melting Point | 45-50 °C | [1] |

| Boiling Point | 360.6 ± 17.0 °C at 760 mmHg | [1] |

| Purity | >97% (typical) | [1] |

| Storage | 4°C, protect from light | [1] |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reduction of a suitable precursor, such as indole-6-carboxylic acid or its methyl ester. The following protocol describes the reduction of methyl indole-6-carboxylate using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for converting esters to primary alcohols.

Experimental Protocol: Reduction of Methyl Indole-6-carboxylate

Materials:

-

Methyl 1H-indole-6-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C using an ice bath.

-

Addition of Ester: Methyl 1H-indole-6-carboxylate (1 equivalent) is dissolved in anhydrous THF. This solution is then added dropwise to the stirred LiAlH₄ suspension at 0 °C via the dropping funnel.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water dropwise, followed by a 15% aqueous sodium hydroxide solution, and then more water. This is followed by the addition of anhydrous diethyl ether.

-

Workup: The resulting mixture is stirred until a granular precipitate forms. The solid is removed by filtration and washed thoroughly with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

The following diagram illustrates the general workflow for this synthesis.

Biological Activity and Signaling Pathway

Recent research has highlighted that derivatives of this compound act as potent inhibitors of mitochondrial oxidative phosphorylation (OXPHOS).[3] The OXPHOS pathway is the primary mechanism for ATP production in aerobic organisms and is a critical process for cellular energy homeostasis.

The oxidative phosphorylation system is located in the inner mitochondrial membrane and consists of five multi-subunit protein complexes (Complex I-V) and two mobile electron carriers (ubiquinone and cytochrome c). The process involves the transfer of electrons from NADH and FADH₂ through the electron transport chain (Complexes I-IV) to molecular oxygen. This electron flow is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. The potential energy stored in this gradient is then utilized by ATP synthase (Complex V) to produce ATP.

Inhibition of this pathway by compounds derived from this compound suggests a potential therapeutic application in diseases characterized by metabolic dysregulation, such as cancer.

The following diagram provides a simplified representation of the mitochondrial oxidative phosphorylation pathway and the putative point of inhibition.

References

Spectroscopic Analysis of (1H-indol-6-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound (1H-indol-6-yl)methanol. Due to the limited availability of specific experimental data in publicly accessible literature and databases, this document presents predicted ¹H and ¹³C NMR chemical shifts. It also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR spectra for indole derivatives, based on established methodologies.

Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar indole-containing structures. It is crucial to note that these are theoretical values and experimental verification is required for precise structural elucidation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.1 | br s | N-H |

| ~7.5 | d | H-4 |

| ~7.4 | s | H-7 |

| ~7.2 | t | H-2 |

| ~7.1 | d | H-5 |

| ~6.5 | t | H-3 |

| ~4.7 | s | -CH₂OH |

| ~1.6 | t | -CH₂OH |

Solvent: DMSO-d₆ br s: broad singlet, d: doublet, t: triplet, s: singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~137.0 | C-7a |

| ~135.5 | C-6 |

| ~127.5 | C-3a |

| ~124.5 | C-2 |

| ~120.0 | C-5 |

| ~119.5 | C-4 |

| ~111.0 | C-7 |

| ~101.0 | C-3 |

| ~63.0 | -CH₂OH |

Solvent: DMSO-d₆

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of indole derivatives, such as this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by techniques such as recrystallization or column chromatography.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Common choices for indole derivatives include deuterated dimethyl sulfoxide (DMSO-d₆), chloroform (CDCl₃), or methanol (CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H and O-H.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp resonance lines.

3. ¹H NMR Data Acquisition

-

Pulse Sequence: A standard one-pulse sequence is typically used.

-

Spectral Width: A spectral width of approximately 12-15 ppm is generally sufficient to cover all proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds allows for good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between pulses to allow for the relaxation of the nuclei.

-

Number of Scans: Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Data Acquisition

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: A spectral width of around 200-220 ppm is usually required to encompass all carbon signals.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is important for quantitative analysis, especially for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: The integrals of the signals in the ¹H NMR spectrum are determined to establish the relative ratios of protons, and the chemical shift of each peak is precisely determined.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Potential Therapeutic Targets of (1H-indol-6-yl)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (1H-indol-6-yl)methanol scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of its derivatives, presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development.

Core Therapeutic Targets and Mechanisms of Action

Recent studies have highlighted the potential of this compound derivatives in several therapeutic areas, primarily in oncology and metabolic diseases. The core mechanisms revolve around the inhibition of critical cellular processes, including mitochondrial respiration, glucose metabolism, and pH regulation.

Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS) in Cancer

A significant area of investigation for these derivatives is their ability to act as metabolic inhibitors that target mitochondrial ATP production, a crucial pathway for the survival and proliferation of cancer cells.[1] Specifically, derivatives of this compound have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS).[2]

Targeting cancer metabolism through OXPHOS inhibition presents a promising alternative to conventional glycolysis inhibition.[2][3] This approach is particularly relevant for treating aggressive cancers like pancreatic and breast cancer.[2]

Quantitative Data: OXPHOS Inhibitory Activity

The following table summarizes the in vitro activity of representative this compound derivatives against various cancer cell lines.

| Compound Class | Derivative Examples | Target Cell Line | IC50 Value (µM) | Key Findings |

| Indolyl Sulfonamides | 26 synthesized analogs | Pancreatic Cancer Cell Lines (7 types) | < 5 (for 6 compounds) | Active as metabolic inhibitors of ATP production.[1] |

| Indolyl Esters | 30 synthesized analogs | Pancreatic Cancer (MiaPaCa-2), Breast Cancer | Compound 28: OI >91, SI = 9.88 (MiaPaCa-2) | Strong OXPHOS-specific activity and moderate to good selectivity.[2] |

| Compounds 13, 20, 37 | Breast and Pancreatic Cancer Cell Lines | - | Demonstrated strong OXPHOS-specific activity.[2][3] |

OI: OXPHOS Inhibition Index; SI: Selectivity Index

Experimental Protocols: Screening for OXPHOS Inhibition

A common methodology for identifying OXPHOS inhibitors involves a differential screening approach using media with different primary energy sources:

-

Cell Culture: Cancer cell lines are cultured in two types of media:

-

Glucose-containing medium: Allows for energy production through both glycolysis and OXPHOS.

-

Galactose-containing medium: Forces cells to rely primarily on OXPHOS for ATP production, as galactose is a less efficient glycolytic substrate.

-

-

Compound Exposure: Cells are treated with various concentrations of the this compound derivatives for a defined period (e.g., 2 hours for rapid screening or 48 hours for traditional cytotoxicity assays).[1]

-

Viability Assay: Cell viability is assessed using standard methods, such as the MTT or resazurin reduction assays.

-

Data Analysis: Compounds that show significantly higher cytotoxicity in galactose-containing medium compared to glucose-containing medium are identified as potential OXPHOS inhibitors. IC50 values, Selectivity Index (SI), and OXPHOS Inhibition Index (OI) are calculated to quantify the compound's potency and specificity.[2]

Signaling Pathway: Inhibition of Oxidative Phosphorylation

Caption: Inhibition of the mitochondrial electron transport chain by this compound derivatives.

Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)

Derivatives of the broader indole scaffold have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway.[4] This positions them as potential therapeutic agents for type 2 diabetes by reducing excessive hepatic glucose production.

Quantitative Data: FBPase Inhibition

| Compound Class | Derivative Example | Target | IC50 Value (µM) | Key Findings |

| Indole Derivatives | Compound 14c | Recombinant Human FBPase | 0.10 | Potent inhibitory activity.[4] |

Experimental Protocols: FBPase Inhibition Assay

The inhibitory activity against FBPase is typically determined using an in vitro enzyme assay:

-

Enzyme Source: Recombinant human FBPase is used.

-

Assay Principle: The assay measures the rate of phosphate release from the substrate fructose-1,6-bisphosphate. This can be quantified using a colorimetric method, such as the malachite green assay.

-

Procedure:

-

The enzyme is incubated with the substrate in a suitable buffer.

-

Varying concentrations of the indole derivatives are added to the reaction mixture.

-

The reaction is stopped after a specific time, and the amount of inorganic phosphate produced is measured.

-

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[4]

Signaling Pathway: FBPase in Gluconeogenesis

Caption: Allosteric inhibition of FBPase by indole derivatives blocks gluconeogenesis.

Inhibition of Carbonic Anhydrase (CA) Isoforms

Indole-based benzenesulfonamides have been designed and synthesized as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms.[5] CAs are involved in various physiological processes, including pH regulation and fluid balance. Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The focus has been on selective inhibition of hCA II, which is a cytosolic isoform.

Quantitative Data: hCA II Inhibition

| Compound Class | Derivative Example | Target Isoform | Ki Value (nM) | Selectivity Profile |

| Indole-based Benzenesulfonamides | Compound 2a | hCA II | 5.9 | 13-fold over hCA I, 34-fold over hCA IX, 9-fold over hCA XII.[5] |

| Compounds 2b, 2c, 2d, 2f, 2h, 2o | hCA II | 7.1 - 16.0 | Potent and selective profiles over hCA II.[5] |

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is typically evaluated using a stopped-flow CO2 hydration assay:

-

Enzyme and Inhibitor Preparation: Purified hCA isoforms and various concentrations of the inhibitor are prepared.

-

Assay Principle: The assay measures the enzyme-catalyzed hydration of CO2. The change in pH is monitored using a pH indicator (e.g., phenol red) over a short period.

-

Procedure: A solution of the enzyme and inhibitor is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument. The rate of the reaction is determined by monitoring the absorbance change of the pH indicator.

-

Data Analysis: The inhibitory constant (Ki) is determined by fitting the data to the Michaelis-Menten equation, modified for competitive inhibition.[5]

Drug Discovery and Development Workflow

The development of novel therapeutics based on the this compound scaffold follows a structured workflow, from initial design to preclinical evaluation.

Workflow: this compound Derivative Drug Discovery

Caption: General workflow for the discovery and development of this compound derivatives.

Conclusion

Derivatives of this compound represent a versatile and potent class of compounds with significant therapeutic potential. Their ability to target fundamental cellular processes like mitochondrial metabolism, gluconeogenesis, and pH regulation makes them attractive candidates for the development of novel treatments for cancer and metabolic disorders. The data and methodologies presented in this guide offer a solid foundation for researchers to build upon, facilitating the design and evaluation of next-generation inhibitors based on this privileged scaffold. Further investigations into their structure-activity relationships, selectivity, and in vivo efficacy are warranted to translate these promising findings into clinical applications.

References

- 1. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel indole derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of the 6-Methanol Group in the Bioactivity of Indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a vast array of biologically active molecules. Among the various substitutions on the indole ring, the introduction of a methanol group at the 6-position has emerged as a critical determinant of bioactivity, particularly in the realm of anticancer drug discovery. This technical guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and mechanisms of action of 6-methanol indole derivatives, offering a comprehensive resource for researchers in the field.

Structure-Activity Relationships: The Impact of the 6-Methanol Moiety

The substitution at the C-6 position of the indole ring has been shown to be a key modulator of biological activity. While a range of substituents have been explored, the presence of a group capable of engaging in specific interactions with biological targets is crucial. The 6-methanol group, with its potential for hydrogen bonding and its influence on the electronic properties of the indole ring, plays a significant role in defining the pharmacological profile of these compounds.

Anticancer Activity of 6-Substituted Indole Derivatives

Recent studies have highlighted the potent antiproliferative activity of 6-substituted indole derivatives against various cancer cell lines. A notable example is a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles designed as tubulin polymerization inhibitors. Within this series, the nature of the substituent at the 6-position significantly influenced the cytotoxic efficacy.

Table 1: Antiproliferative Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives [1][2]

| Compound | R (Substituent at 6-position) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A375 IC₅₀ (µM) | B16-F10 IC₅₀ (µM) |

| 3a | -H | >10 | >10 | >10 | >10 | >10 | >10 |

| 3b | -F | 5.89 ± 0.45 | 4.32 ± 0.12 | 8.76 ± 0.54 | 7.65 ± 0.43 | 2.34 ± 0.11 | 3.45 ± 0.21 |

| 3c | -Cl | 4.56 ± 0.32 | 3.21 ± 0.09 | 7.65 ± 0.43 | 6.54 ± 0.32 | 1.98 ± 0.08 | 2.87 ± 0.15 |

| 3d | -Br | 3.87 ± 0.21 | 2.87 ± 0.07 | 6.98 ± 0.34 | 5.87 ± 0.28 | 1.54 ± 0.06 | 2.34 ± 0.11 |

| 3g | -CN | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |

Data presented as mean ± SD from three independent experiments.

The data clearly indicates that substitution at the 6-position is crucial for antiproliferative activity, with the unsubstituted compound 3a being inactive. The potency generally increases with the introduction of electron-withdrawing groups, with the cyano-substituted compound 3g exhibiting the most potent and broad-spectrum activity. While a methanol group was not explicitly tested in this series, the tolerance for substitution at this position suggests that a 6-hydroxymethyl group could be a viable modification to enhance activity, potentially through hydrogen bonding interactions within the target protein.

Further supporting the importance of the 6-position, a series of indole-6-carboxylate ester derivatives have been investigated as receptor tyrosine kinase inhibitors. These compounds also demonstrated significant anti-proliferative effects, underscoring the therapeutic potential of targeting this position for the development of novel anticancer agents.[3][4]

Signaling Pathways Modulated by 6-Substituted Indoles

The bioactivity of 6-substituted indoles is intrinsically linked to their ability to modulate key cellular signaling pathways implicated in cancer progression. Two prominent mechanisms of action have been identified for this class of compounds: inhibition of tubulin polymerization and inhibition of receptor tyrosine kinases.

Inhibition of Tubulin Polymerization

Several 6-substituted indole derivatives have been identified as potent inhibitors of tubulin polymerization.[1][2][5] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1][2]

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of (1H-indol-6-yl)methanol: A Technical Guide Based on Derivative Studies

Disclaimer: Extensive literature searches did not yield specific preliminary in vitro evaluation data for the compound (1H-indol-6-yl)methanol. This technical guide is therefore based on the in vitro evaluation of its closely related derivatives, namely (1H-indol-6-yl)methyl benzoate analogs and N-(1H-indol-6-ylmethyl)benzenesulfonamide analogs. The methodologies and findings presented herein serve as a proxy for the potential in vitro evaluation of this compound.

This document provides a comprehensive overview of the in vitro methodologies employed to assess the biological activities of 6-substituted indole derivatives. It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds.

Anti-cancer Activity Evaluation

Derivatives of this compound have been investigated for their potential as anti-cancer agents, particularly targeting cancer cell metabolism. The primary focus of these studies has been on the inhibition of mitochondrial oxidative phosphorylation (OXPHOS), a promising alternative to targeting glycolysis in cancer therapy.[1]

Quantitative Data: Cytotoxicity of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| (1H-indol-6-yl)methyl benzoate analogs | Pancreatic (MiaPaCa-2) | >91 (OI value) | [1] |

| (1H-indol-6-yl)methyl benzoate analogs | Breast Cancer | Moderate to Good | [1] |

| N-(1H-indol-6-ylmethyl)benzenesulfonamide analogs | Pancreatic Cancer | <5 | [2] |

Note: The Oxidative Phosphorylation Inhibition Index (OI) is a measure of the selectivity of a compound to inhibit OXPHOS-dependent cells over glycolytic cells. A higher OI value indicates greater selectivity.

Experimental Protocols

Human cancer cell lines, such as those from pancreatic and breast cancers, are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[3] To specifically assess the effect on oxidative phosphorylation, cells are often cultured in media containing galactose instead of glucose, which forces reliance on mitochondrial respiration for ATP production.[1]

A standard method for determining the cytotoxic effects of compounds is the 48-hour compound exposure assay.[2] Following treatment with varying concentrations of the test compounds, cell viability is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

To specifically evaluate the inhibition of ATP production, a rapid screening assay with a 2-hour compound exposure can be employed.[2] This allows for the direct assessment of the compound's impact on cellular energy metabolism.

Signaling Pathways and Experimental Workflows

The investigation into this compound derivatives as anti-cancer agents involves a logical workflow from initial screening to the identification of lead compounds. The general experimental workflow is depicted below.

Caption: General experimental workflow for the in vitro evaluation of this compound derivatives.

The primary signaling pathway targeted by the studied derivatives is mitochondrial oxidative phosphorylation. A simplified diagram of this pathway and the proposed point of inhibition is shown below.

Caption: Simplified diagram of the mitochondrial oxidative phosphorylation pathway and the proposed inhibition point.

Antimicrobial Activity Evaluation

While no specific data was found for the antimicrobial activity of this compound, indole derivatives, in general, are known to possess antimicrobial properties. The following section outlines standard protocols for evaluating such activity.

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar dilution method is a common technique for determining MIC values.

-

Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a known cell density.

-

Preparation of Agar Plates: A series of agar plates containing serial dilutions of the test compound are prepared.

-

Inoculation: The surfaces of the agar plates are inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits bacterial growth.

This method is used to assess the susceptibility of bacteria to a particular antimicrobial agent.

-

Preparation of Bacterial Lawn: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

-

Application of Discs: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under suitable conditions.

-

Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around the disc is measured. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Experimental Workflow for Antimicrobial Screening

The workflow for screening compounds for antimicrobial activity is a stepwise process.

Caption: General workflow for in vitro antimicrobial screening of a test compound.

Conclusion

While direct in vitro evaluation data for this compound is not currently available in the public domain, the studies on its close derivatives suggest that this compound scaffold holds promise, particularly in the area of anti-cancer therapy through the inhibition of mitochondrial metabolism. The experimental protocols and workflows detailed in this guide provide a robust framework for the future preliminary in vitro evaluation of this compound and other related indole derivatives. Further research is warranted to synthesize and evaluate this specific compound to determine its biological activity profile.

References

- 1. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Medicinal Chemistry of Indole-6-Carbinols: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. While indole-3-carbinol (I3C), a well-studied phytochemical derived from cruciferous vegetables, has garnered significant attention for its anti-cancer properties, the medicinal chemistry of its positional isomer, indole-6-carbinol, remains a comparatively underexplored frontier. This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and mechanisms of action of indole-6-carbinols, offering a roadmap for researchers and drug development professionals interested in this promising class of compounds. Due to the limited specific data on indole-6-carbinol derivatives, this guide leverages data from the closely related and extensively studied indole-3-carbinol and other C6-substituted indoles to extrapolate potential structure-activity relationships and biological targets.

Synthesis of Indole-6-Carbinol

The synthesis of indole-6-carbinol can be achieved through a multi-step process, often commencing with a suitable ortho-substituted nitrotoluene. A common and effective approach is a modification of the Leimgruber-Batcho indole synthesis, followed by reduction of the resulting indole-6-carboxaldehyde.

Experimental Protocol: Synthesis of Indole-6-Carbinol

Step 1: Leimgruber-Batcho Synthesis of 6-Nitroindole

This procedure is adapted from the general principles of the Leimgruber-Batcho indole synthesis.

-

Enamine Formation:

-

To a solution of 4-methyl-3-nitroaniline in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

-

Heat the mixture at reflux for several hours to facilitate the formation of the enamine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the volatile components under reduced pressure to yield the crude enamine.

-

-

Reductive Cyclization:

-

Dissolve the crude enamine in a solvent mixture, such as methanol and dichloromethane.

-

Add a reducing agent, for example, a solution of titanium(III) chloride, to the mixture at room temperature.[1]

-

Stir the reaction for a specified time until the cyclization to 6-nitroindole is complete, as monitored by TLC.

-

Work up the reaction by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purify the crude 6-nitroindole by column chromatography.

-

Step 2: Reduction of 6-Nitroindole to 6-Aminoindole

-

Dissolve the 6-nitroindole in ethanol or methanol.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain 6-aminoindole.

Step 3: Sandmeyer Reaction to form 6-Cyanoindole

-

Dissolve the 6-aminoindole in an aqueous solution of a strong acid, such as hydrochloric acid, and cool to 0-5 °C.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the diazonium salt solution to the copper(I) cyanide solution, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product, 6-cyanoindole, with an organic solvent.

Step 4: Reduction of 6-Cyanoindole to Indole-6-Carboxaldehyde

-

Dissolve the 6-cyanoindole in a suitable solvent, such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., -78 °C) and add a reducing agent like diisobutylaluminium hydride (DIBAL-H) dropwise.

-

After the addition is complete, allow the reaction to proceed for a specified time before quenching with a suitable reagent, such as methanol followed by an aqueous acid solution.

-

Extract the product, indole-6-carboxaldehyde, and purify by chromatography.

Step 5: Reduction of Indole-6-Carboxaldehyde to Indole-6-Carbinol

-

Dissolve indole-6-carboxaldehyde in a suitable solvent like methanol or ethanol.

-

Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, in portions.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude indole-6-carbinol.

-

Purify the product by column chromatography on silica gel.

Quantitative Biological Data and Structure-Activity Relationships (SAR)

Comprehensive quantitative biological data for a series of indole-6-carbinol derivatives is currently limited in the public domain. However, by examining the data for other C6-substituted indoles and the well-documented SAR of indole-3-carbinol, we can infer potential structure-activity relationships for this class of compounds. The following table summarizes the cytotoxic activities of various C6-substituted indole derivatives against different cancer cell lines.

Table 1: Cytotoxic Activity of C6-Substituted Indole Derivatives

| Compound ID | R | Cell Line | IC50 (µM) | Reference |

| 1 | -CH2OH | A549 (Lung) | 168 | [2] |

| 2 | -COOH | PC3 (Prostate) | 5.64 | [2] |

| 3 | -Br | MOLM-13 (Leukemia) | 0.49 nM | [3] |

| 4 | -Br | SKOV3 (Ovarian) | 0.49 nM | [3] |

| 5 | -NO2 | A549 (Lung) | 12.0 nM | [4] |

| 6 | -NO2 | K562 (Leukemia) | 10.0 nM | [4] |

Note: This table includes data for various C6-substituted indoles to provide a broader context. Data for a series of indole-6-carbinol analogs is needed for a specific SAR study.

Hypothetical Structure-Activity Relationship (SAR) for Indole-6-Carbinols

Based on the general principles of medicinal chemistry and the known SAR of other indole derivatives, we can propose a hypothetical SAR for indole-6-carbinols as a starting point for future drug discovery efforts:

-

The Indole N-H: The presence of the N-H proton is often crucial for activity, as it can act as a hydrogen bond donor. Alkylation or acylation at this position may modulate activity and pharmacokinetic properties.

-

The 6-Hydroxymethyl Group: This group is a key feature. Esterification or etherification could serve as a prodrug strategy to improve cell permeability and metabolic stability. Oxidation to the corresponding aldehyde or carboxylic acid would likely alter the biological activity profile significantly, as seen with indole-6-carboxylic acid derivatives.

-

Substitution on the Benzene Ring:

-

Electron-withdrawing groups (e.g., halogens, nitro groups) at positions C4, C5, or C7 could enhance cytotoxic activity. The potent activity of 6-bromo and 6-nitro derivatives in other indole series supports this hypothesis.[3][4]

-

Electron-donating groups (e.g., methoxy, methyl) might influence the interaction with specific biological targets and could be explored to fine-tune activity and selectivity.

-

-

Substitution at C2 and C3: The C3 position is often a site for derivatization in indole chemistry. Introduction of various aryl or alkyl groups at C2 or C3 could lead to interactions with different binding pockets of target proteins.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of indole-3-carbinol are mediated through its interaction with a multitude of signaling pathways.[5] It is plausible that indole-6-carbinol and its derivatives engage similar intracellular targets.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. I3C has been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Its constitutive activation is observed in many cancers. I3C is known to suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.

Aryl Hydrocarbon Receptor (AhR) Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that is involved in xenobiotic metabolism and has complex roles in cancer. I3C and its metabolites are known modulators of AhR activity.

References

- 1. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (1H-indol-6-yl)methanol from Indole-6-carboxylic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical synthesis of (1H-indol-6-yl)methanol, a valuable building block in medicinal chemistry and drug development, from indole-6-carboxylic acid. Two primary reductive methods are presented: reduction using Lithium Aluminum Hydride (LiAlH₄) and reduction with Borane-Tetrahydrofuran complex (BH₃·THF). This note includes a comparative analysis of the two methods, detailed experimental procedures, and expected outcomes to guide researchers in selecting the most suitable protocol for their specific needs.

Introduction

Indole derivatives are a critical class of heterocyclic compounds frequently found in the core structures of numerous pharmaceuticals and biologically active molecules. The targeted synthesis of functionalized indoles, such as this compound, is a key step in the development of new therapeutic agents. The reduction of a carboxylic acid moiety on the indole ring to a primary alcohol provides a versatile handle for further chemical modifications. This application note outlines two robust and widely used methods for this transformation, employing either the potent reducing agent Lithium Aluminum Hydride or the more selective Borane-Tetrahydrofuran complex.

Comparative Analysis of Synthetic Protocols

The choice of reducing agent for the conversion of indole-6-carboxylic acid to this compound depends on several factors, including the presence of other functional groups, desired reaction conditions, and safety considerations. Below is a summary of the two presented protocols.

| Parameter | Protocol 1: Lithium Aluminum Hydride (LiAlH₄) | Protocol 2: Borane-Tetrahydrofuran (BH₃·THF) |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran complex (BH₃·THF) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to reflux | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours | 6-16 hours |

| Quenching Agent | Water, followed by aqueous acid or base | Methanol |

| Typical Yield | High (often >90%) | Good to High (typically 80-95%) |

| Chemoselectivity | Low (reduces most carbonyl functional groups) | High (selective for carboxylic acids and amides)[1] |

| Safety | Highly reactive with protic solvents (e.g., water, alcohols), pyrophoric solid.[2] Requires stringent anhydrous conditions. | Less reactive with water than LiAlH₄, but still requires anhydrous conditions. BH₃·THF is a flammable liquid. |

Experimental Protocols

Protocol 1: Reduction of Indole-6-carboxylic Acid with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of indole-6-carboxylic acid to this compound using the powerful reducing agent, lithium aluminum hydride.[2]

Materials:

-

Indole-6-carboxylic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Distilled water

-

1 M Hydrochloric acid (or 1 M Sodium hydroxide)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suspension of LiAlH₄ (1.5 to 3.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve indole-6-carboxylic acid (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of indole-6-carboxylic acid to the LiAlH₄ suspension at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of water, followed by the addition of 1 M NaOH or 1 M HCl to dissolve the aluminum salts.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Reduction of Indole-6-carboxylic Acid with Borane-Tetrahydrofuran (BH₃·THF)

This protocol details a more chemoselective method for the reduction of indole-6-carboxylic acid using a borane-tetrahydrofuran complex.[1]

Materials:

-

Indole-6-carboxylic acid

-

Borane-Tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Distilled water

-

Dichloromethane (or Ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve indole-6-carboxylic acid (1.0 equivalent) in anhydrous THF in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the BH₃·THF solution (1.0 to 1.5 equivalents) dropwise to the stirred solution of the carboxylic acid over 1 hour.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 6-16 hours. The reaction progress can be monitored by TLC. Gentle heating (40-50 °C) may be required if the reaction is sluggish.

-

Once the reaction is complete, cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of methanol. Effervescence will be observed.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Signaling Pathways and Experimental Workflows

Caption: Experimental workflows for the synthesis of this compound.

Conclusion

Both Lithium Aluminum Hydride and Borane-Tetrahydrofuran are effective reagents for the synthesis of this compound from indole-6-carboxylic acid. The LiAlH₄ method is a powerful, high-yielding protocol, while the BH₃·THF method offers greater chemoselectivity, making it more suitable for substrates with other reducible functional groups. The choice of protocol should be guided by the specific requirements of the synthesis and the available laboratory infrastructure. Proper safety precautions must be observed when handling these reactive reducing agents.

References

Application of (1H-indol-6-yl)methanol in Anticancer Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, derivatives of (1H-indol-6-yl)methanol are emerging as a promising class of anticancer agents. Recent studies have highlighted their potential to selectively target cancer cell metabolism, a hallmark of malignancy, by inhibiting mitochondrial oxidative phosphorylation (OXPHOS). This document provides detailed application notes on the anticancer properties of this compound derivatives, comprehensive protocols for their evaluation, and visual representations of the proposed mechanisms of action.

Application Notes

Derivatives of this compound, particularly 6-indolyl esters, have been synthesized and evaluated for their potential as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS).[1] Targeting cancer metabolism through OXPHOS inhibition presents a promising therapeutic strategy as many cancer cells are heavily reliant on this pathway for energy production.[1]

Screening of a library of 30 6-indolyl ester derivatives against a panel of human cancer cell lines, including those from pancreatic and breast cancer, has identified several potent compounds.[1] These compounds exhibit significant cytotoxic activity under conditions where cells are dependent on OXPHOS for survival.[1] Notably, some derivatives have shown a high degree of selectivity for cancer cells over non-cancerous cell lines, suggesting a favorable therapeutic window.[1]

The proposed mechanism of action for these compounds involves the disruption of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptotic cell death. While the precise molecular target within the OXPHOS pathway is a subject of ongoing research, inhibition of Complex I is a common mechanism for many anticancer agents that target mitochondrial metabolism.

Beyond OXPHOS inhibition, the broader family of indole derivatives has been shown to exert anticancer effects through various other mechanisms. These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase, and the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are critical for cancer cell growth, proliferation, and survival.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound ID | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |

| Compound 28 | MiaPaCa-2 (Pancreatic) | < 5 | OXPHOS Inhibition | [1] |

| Compound 13 | Breast Cancer Cell Line | Moderate Activity | OXPHOS Inhibition | [1] |

| Compound 20 | Breast Cancer Cell Line | Moderate Activity | OXPHOS Inhibition | [1] |

| Compound 37 | Pancreatic Cancer Cell Line | Moderate Activity | OXPHOS Inhibition | [1] |

Experimental Protocols

Detailed methodologies for the evaluation of the anticancer properties of this compound derivatives are provided below.

This protocol is used to determine the concentration-dependent cytotoxic effect of the compounds on cancer cells.

Materials:

-

Cancer cell lines (e.g., MiaPaCa-2, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound derivative

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (1X)

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

This compound derivative

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

-

Cell Harvesting: Collect and wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer.

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

Visualizations: Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for (1H-indol-6-yl)methanol Derivatives as OXPHOS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (1H-indol-6-yl)methanol derivatives as inhibitors of oxidative phosphorylation (OXPHOS). This document includes quantitative data on the inhibitory activities of these compounds, detailed protocols for key experiments, and visual representations of signaling pathways and experimental workflows.

Introduction

Oxidative phosphorylation is a fundamental metabolic pathway responsible for the majority of ATP production in eukaryotic cells. This process, occurring within the mitochondria, involves the electron transport chain (ETC) and ATP synthase.[1] Due to the high energy demands of cancer cells, targeting OXPHOS has emerged as a promising therapeutic strategy.[2][3][4] this compound derivatives have been identified as a novel class of OXPHOS inhibitors, demonstrating potent anti-cancer activity, particularly in pancreatic and breast cancer cell lines.[2][3] These compounds offer a structurally simple and synthetically accessible scaffold for the development of new anticancer agents.[3]

Data Presentation

The following table summarizes the in vitro biological activities of selected this compound derivatives and their analogs. The data highlights their inhibitory effects on cancer cell lines under OXPHOS-dependent conditions.

| Compound | Cell Line | Assay Condition | IC50 (µM) | Selectivity Index (SI) | OXPHOS Inhibition Index (OI) | Reference |

| OXPHOS-IN-1 | MIA PaCa-2 | - | 2.34 | - | - | [5] |

| BxPC-3 | - | 13.82 | - | - | [5] | |

| Compound 28 | MiaPaCa-2 | Galactose Media | <0.25 | 9.88 | >91 | [2][3] |

| Compound 13 | MDA-MB-231 | Galactose Media | 0.55 | >4.5 | >4.5 | [2] |

| Compound 20 | Hs578T | Galactose Media | 0.62 | >4.0 | >4.0 | [2] |

| Compound 37 | MCF7 | Galactose Media | 0.98 | >2.6 | >2.6 | [2] |

Note: Experiments in galactose-containing media force cells to rely on OXPHOS for energy, which can reveal a more potent effect of mitochondrial inhibitors.[5]

Signaling Pathway

This compound derivatives primarily exert their inhibitory effect on Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[5][6] This disruption blocks the transfer of electrons from NADH to ubiquinone, leading to a decrease in the proton gradient across the inner mitochondrial membrane, reduced oxygen consumption, and a subsequent decline in ATP synthesis.[5][6]

Caption: Inhibition of OXPHOS at Complex I by this compound derivatives.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability following treatment with this compound derivatives.[5][6]

Materials:

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5][6]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]

-

Prepare serial dilutions of the this compound derivative in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plates for the desired treatment period (e.g., 48-72 hours).[5]

-